![molecular formula C13H15FN4O B1517724 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine CAS No. 1098360-23-6](/img/structure/B1517724.png)
1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Overview
Description
“1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine” is a derivative of piperazine . Piperazines have been described as ‘failed pharmaceuticals’, as some had been evaluated as potential therapeutic agents by pharmaceutical companies but never brought to the market . One piperazine that has been commonly used as NPS is 1-benzylpiperazine (BZP) though other piperazine derivatives have also been reported .
Synthesis Analysis
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines .Molecular Structure Analysis
The molecular structure of “1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine” can be viewed using Java or Javascript .Chemical Reactions Analysis
The homogeneity of the compounds was monitored by ascending thin layer chromatography (TLC) on silica gel GF254-coated glass plates, visualized by UV light .Physical And Chemical Properties Analysis
1-(4-Fluorophenyl)piperazine is a major metabolite of Niaparazine, a sedative, hypnotic drug. Metabolites of Niaprazine occurred by N-dealkylation, N-dearylation, aromatic hydroxylation and N-oxidation .Scientific Research Applications
Building Blocks in Chemical Synthesis
This compound is used as a building block in chemical synthesis . It’s a part of the Fluorinated Building Blocks, which are used in the creation of a wide variety of biologically active molecules .
Synthesis of N,N-Disubstituted Piperazine
“1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine” has been used in the synthesis of N,N-disubstituted piperazine . This process is crucial in the development of various pharmaceuticals and biologically active compounds .
Antitumor Agents
This compound has been used in the synthesis of 1,2,4-s-triazole Schiff bases, which are being explored as potential antitumor agents . The use of microwave irradiation in the synthesis process has been reported .
Sedative and Hypnotic Drug Metabolite
It is a major metabolite of niaparazine, a sedative and hypnotic drug . Understanding the metabolic pathways of drugs can help in predicting their pharmacokinetics and potential interactions with other substances .
Chemokine Antagonists
This compound has been involved in the synthesis of chemokine antagonists . Chemokine antagonists are a class of drugs that inhibit the interaction between chemokines and their receptors, and they have potential applications in treating inflammatory diseases .
Anti-Plasmodial Activity
It has been used in the synthesis of Pyrido[1,2-a]benzimidazoles, which have shown cytotoxic and antiplasmodial activity . This suggests potential applications in the treatment of malaria .
Cholinesterase and Aβ-Aggregation Inhibitors
This compound has been used in the synthesis of pyrimidine derivatives, which have been studied as cholinesterase and Aβ-aggregation inhibitors . These inhibitors have potential therapeutic applications in neurodegenerative diseases like Alzheimer’s .
Antimicrobial and Antitubercular Properties
Research on piperazine and pyrazole derivatives, including “1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine”, has highlighted their potential antimicrobial and antitubercular properties. This suggests potential applications in the treatment of bacterial infections and tuberculosis.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c14-11-3-1-10(2-4-11)13-16-12(19-17-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCZCAFWHDMFIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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